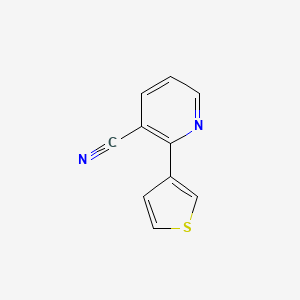









|
REACTION_CXSMILES
|
[F-].[K+].Cl[C:4]1[C:9]([C:10]#[N:11])=[CH:8][CH:7]=[CH:6][N:5]=1.[S:12]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13]1>CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[S:12]1[CH:16]=[CH:15][C:14]([C:4]2[N:5]=[CH:6][CH:7]=[CH:8][C:9]=2[C:10]#[N:11])=[CH:13]1 |f:0.1,5.6.7.8.9,^1:22,28|
|


|
Name
|
|
|
Quantity
|
767 mg
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
559 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=C1C#N
|
|
Name
|
|
|
Quantity
|
819 mg
|
|
Type
|
reactant
|
|
Smiles
|
S1C=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
51 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
|
|
Name
|
|
|
Quantity
|
46 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To an oven-dried, N2-purged
|
|
Type
|
ADDITION
|
|
Details
|
50 mL, round-bottomed flask containing a magnetic stir bar
|
|
Type
|
CUSTOM
|
|
Details
|
The flask was sealed with a septum
|
|
Type
|
CUSTOM
|
|
Details
|
purged with dry N2 atmosphere
|
|
Type
|
ADDITION
|
|
Details
|
Anhydrous dioxane (4 mL) was added via syringe
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
ethyl acetate (15 mL) was added
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered through a pad of silica
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated by rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
to give a brown oil
|
|
Type
|
CUSTOM
|
|
Details
|
The product was purified by recrystallization from ethyl acetate/hexanes
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C=C(C=C1)C1=C(C#N)C=CC=N1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 417 mg | |
| YIELD: PERCENTYIELD | 56% | |
| YIELD: CALCULATEDPERCENTYIELD | 56% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |